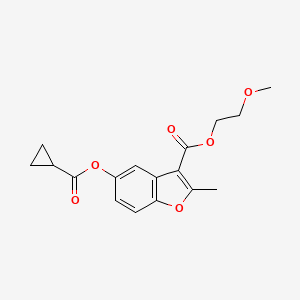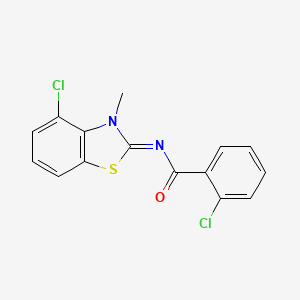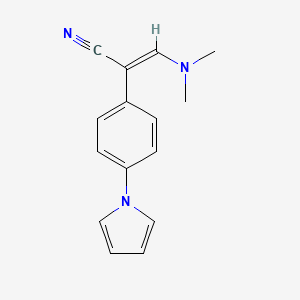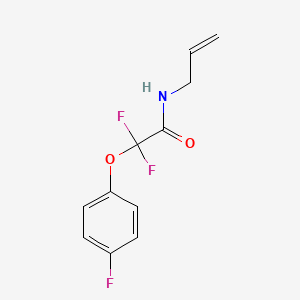![molecular formula C21H13F4N3O2S2 B2549207 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1261001-63-1](/img/structure/B2549207.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quantum Chemical Insight and Molecular Docking Analysis
The first paper provides a comprehensive analysis of the molecular structure and interactions of a novel antiviral molecule, which is closely related to the compound . The study utilized quantum chemical methods, specifically the density functional B3LYP method with the 6-311G++(d,p) basis set, to determine the equilibrium geometry and vibrational assignments of the molecule. The analysis revealed a near-planarity between the phenyl and pyrimidine rings, which is significant for the molecule's interactions and stability. The substitution of a highly electronegative fluorine atom and the presence of intermolecular contacts due to the amino pyrimidine were also examined. The NBO analysis indicated the formation of strong hydrogen-bonded interactions, which are crucial for the molecule's antiviral properties, particularly against SARS-CoV-2 protein, as demonstrated by molecular docking studies. The binding energy of -8.7 kcal/mol suggests a strong potential for the molecule to interact with the SARS-CoV-2 protease, which is a key target for COVID-19 therapeutics .
Crystal Structure and Conformation Analysis
The second paper focuses on the crystal structures of compounds that share a core structure with the target molecule. The study highlights the folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined at specific angles to the benzene ring. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. Understanding the conformational preferences and the stabilization factors of such molecules is essential for predicting their behavior in biological systems and for the design of new compounds with improved efficacy and stability .
Aplicaciones Científicas De Investigación
Quantum Chemical Insights and Antiviral Applications
A study by Mary et al. (2020) provided quantum chemical insight into a similar molecule, highlighting its potential as an antiviral agent, particularly against COVID-19. The research detailed the molecule's synthesis, spectral characterization, and molecular docking studies against SARS-CoV-2 protein, suggesting its potential to irreversibly interact with the virus's protease. This study underscores the molecule's significance in developing antiviral therapies, especially in the context of the global pandemic (Mary et al., 2020).
Radiosynthesis for Imaging Applications
Radioligands based on similar compounds have been developed for imaging the translocator protein (18 kDa) with PET, a technique vital for neurological research and diagnostics. Dollé et al. (2008) described the synthesis of a selective radioligand, showcasing the compound's utility in medical imaging and its potential in studying brain diseases and neuroinflammation (Dollé et al., 2008).
Antitumor and Antimicrobial Properties
Gangjee et al. (2008) explored derivatives of thieno[2,3-d]pyrimidine as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potent antitumor properties. This research contributes to the understanding of such compounds as promising candidates for cancer therapy (Gangjee et al., 2008). Furthermore, Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives with notable antimicrobial activity, adding another dimension to the compound's potential applications in treating infections (Majithiya & Bheshdadia, 2022).
Herbicidal Activity
Research by Wu et al. (2011) on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives demonstrated significant herbicidal activity against dicotyledonous weeds, indicating the compound's utility in agricultural applications (Wu et al., 2011).
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O2S2/c22-14-3-1-2-4-16(14)28-19(30)18-15(9-10-31-18)27-20(28)32-11-17(29)26-13-7-5-12(6-8-13)21(23,24)25/h1-10H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFWRHGZQVJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)
![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)




![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)



![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)